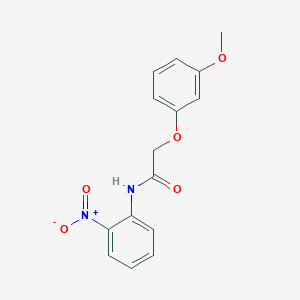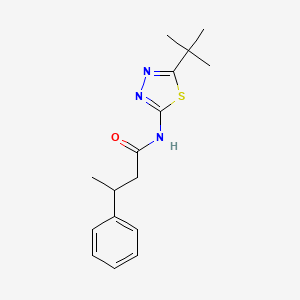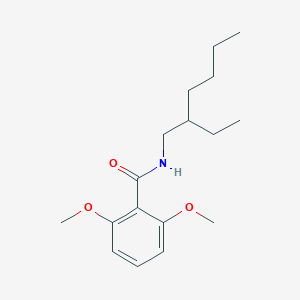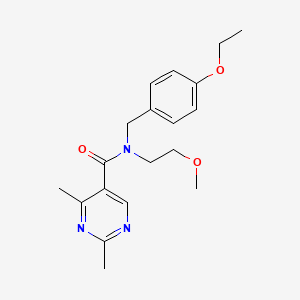![molecular formula C18H19NO3 B3976950 methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
methyl 2-[(3-phenylbutanoyl)amino]benzoate
Descripción general
Descripción
Methyl 2-[(3-phenylbutanoyl)amino]benzoate, also known as methyl phenylbutyramide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized through a simple and efficient method.
Mecanismo De Acción
The exact mechanism of action of methyl 2-[(3-phenylbutanoyl)amino]benzoate phenylbutyramide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the modulation of neurotransmitter systems in the brain. Methyl phenylbutyramide has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
Methyl phenylbutyramide has been shown to have several biochemical and physiological effects. This compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in animal models of pain and fever. Methyl phenylbutyramide has been reported to increase the levels of GABA in the brain and to reduce the levels of glutamate, an excitatory neurotransmitter. This compound has also been shown to reduce the activity of COX-2, thereby reducing the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl phenylbutyramide has several advantages for lab experiments. This compound is easy to synthesize and has a high yield. It has also been shown to have low toxicity and to be well-tolerated in animal models. Methyl phenylbutyramide has been tested in several animal models of inflammation, pain, fever, epilepsy, and anxiety, and has shown promising results. However, there are some limitations to the use of methyl 2-[(3-phenylbutanoyl)amino]benzoate phenylbutyramide in lab experiments. This compound has not been tested in human clinical trials, and its safety and efficacy in humans are not known. Further studies are needed to determine the optimal dosage and duration of treatment for this compound.
Direcciones Futuras
There are several future directions for the study of methyl 2-[(3-phenylbutanoyl)amino]benzoate phenylbutyramide. This compound has shown promising results in animal models of inflammation, pain, fever, epilepsy, and anxiety, and further studies are needed to determine its safety and efficacy in humans. Methyl phenylbutyramide may have potential therapeutic applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential applications in the treatment of pain, fever, epilepsy, and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment for this compound, as well as its potential side effects and drug interactions.
Aplicaciones Científicas De Investigación
Methyl phenylbutyramide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to exhibit anticonvulsant and anxiolytic activities. Methyl phenylbutyramide has been tested in animal models of inflammation, pain, fever, epilepsy, and anxiety, and has shown promising results.
Propiedades
IUPAC Name |
methyl 2-(3-phenylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(14-8-4-3-5-9-14)12-17(20)19-16-11-7-6-10-15(16)18(21)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHAPNPHYZPFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3976869.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)benzamide](/img/structure/B3976871.png)

![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)

![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976896.png)
![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)
![1-(5-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3976912.png)
![1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)



![1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B3976949.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)